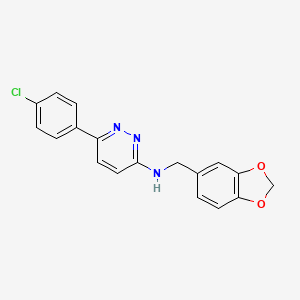
1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of an indole core, which is a common structural motif in many biologically active molecules. The trimethoxyphenyl group attached to the indole ring enhances its pharmacological properties.
Preparation Methods
The synthesis of 1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and indole.
Condensation Reaction: The first step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and indole in the presence of a suitable catalyst to form the corresponding indole derivative.
Methylation: The indole derivative is then methylated using methyl iodide or a similar methylating agent to introduce the methyl group at the nitrogen atom.
Amidation: The final step involves the amidation of the methylated indole derivative with a suitable carboxylic acid derivative to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the trimethoxyphenyl group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, which is crucial for cell division.
Biological Studies: It is used in biological studies to investigate its effects on cell proliferation, apoptosis, and cell cycle arrest.
Chemical Biology: The compound serves as a tool in chemical biology to study the interactions between small molecules and biological macromolecules.
Pharmacology: Researchers explore its pharmacological properties, including its binding affinity to specific molecular targets and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide involves its interaction with tubulin, a protein that plays a critical role in cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase . This disruption of microtubule dynamics ultimately induces apoptosis in cancer cells.
Comparison with Similar Compounds
1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide can be compared with other indole-based compounds and tubulin polymerization inhibitors:
Colchicine: Both compounds bind to the same site on tubulin, but this compound may exhibit different pharmacokinetic properties.
Combretastatin A-4 (CA-4): Similar to CA-4, the compound inhibits tubulin polymerization, but its structural differences may result in distinct biological activities.
Indole-3-carbinol: While indole-3-carbinol is a natural compound with anticancer properties, this compound is a synthetic derivative with potentially enhanced efficacy.
These comparisons highlight the uniqueness of this compound in terms of its structure and biological activity.
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-methyl-N-(3,4,5-trimethoxyphenyl)indole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c1-21-8-7-12-9-13(5-6-15(12)21)19(22)20-14-10-16(23-2)18(25-4)17(11-14)24-3/h5-11H,1-4H3,(H,20,22) |
InChI Key |
DLTNNVLAVOSGTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetyl}phenyl)pyrrolidin-2-one](/img/structure/B12182029.png)

![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12182032.png)
![2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12182036.png)

![(5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B12182059.png)
![[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl](methylpropyl)amine](/img/structure/B12182061.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12182073.png)

![2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B12182079.png)
![3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12182082.png)
![1-[4-(Adamantan-1-yl)phenoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol](/img/structure/B12182085.png)

![{4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12182088.png)
